Cas no 1187385-96-1 (5-Bromo-2-morpholino-4-picoline)

5-Bromo-2-morpholino-4-picoline 化学的及び物理的性質
名前と識別子
-
- 5-BROMO-2-MORPHOLINO-4-PICOLINE
- 4-(5-Bromo-4-methylpyridin-2-yl)morpholine
- 4-(5-Bromo-4-methyl-2-pyridinyl)morpholine
- 4-(5-Bromo-4-picolin-2-yl)morpholine
- DTXSID70675188
- DB-368456
- CS-0194990
- OGFCWGDHSGDUNY-UHFFFAOYSA-N
- 1187385-96-1
- BS-25663
- EN300-340101
- SCHEMBL1460126
- N11511
- MFCD12546513
- AKOS015834132
- 5-Bromo-2-morpholino-4-picoline
-
- MDL: MFCD12546513
- インチ: InChI=1S/C10H13BrN2O/c1-8-6-10(12-7-9(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3
- InChIKey: OGFCWGDHSGDUNY-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC=C1Br)N2CCOCC2
計算された属性
- 精确分子量: 256.02100
- 同位素质量: 256.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 25.4Ų
じっけんとくせい
- PSA: 25.36000
- LogP: 2.05410
5-Bromo-2-morpholino-4-picoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-340101-5g |
4-(5-bromo-4-methylpyridin-2-yl)morpholine |
1187385-96-1 | 5g |
$326.0 | 2023-09-03 | ||
TRC | B697913-1g |
5-Bromo-2-morpholino-4-picoline |
1187385-96-1 | 1g |
$ 98.00 | 2023-04-18 | ||
Enamine | EN300-340101-2.5g |
4-(5-bromo-4-methylpyridin-2-yl)morpholine |
1187385-96-1 | 95.0% | 2.5g |
$198.0 | 2025-03-18 | |
eNovation Chemicals LLC | D226047-500mg |
4-(5-Bromo-4-methylpyridin-2-yl)morpholine |
1187385-96-1 | 97% | 500mg |
$306 | 2023-09-03 | |
abcr | AB274395-25 g |
5-Bromo-2-morpholino-4-picoline; 98% |
1187385-96-1 | 25 g |
€858.00 | 2023-07-20 | ||
Chemenu | CM162986-25g |
4-(5-Bromo-4-methyl-2-pyridinyl)morpholine |
1187385-96-1 | 95% | 25g |
$526 | 2023-02-18 | |
abcr | AB274395-25g |
5-Bromo-2-morpholino-4-picoline, 98%; . |
1187385-96-1 | 98% | 25g |
€858.00 | 2025-02-17 | |
Ambeed | A393797-25g |
4-(5-Bromo-4-methylpyridin-2-yl)morpholine |
1187385-96-1 | 98% | 25g |
$478.0 | 2024-04-25 | |
1PlusChem | 1P0081EC-250mg |
4-(5-Bromo-4-methyl-2-pyridinyl)morpholine |
1187385-96-1 | 98% | 250mg |
$18.00 | 2025-03-11 | |
eNovation Chemicals LLC | D226047-25g |
4-(5-Bromo-4-methylpyridin-2-yl)morpholine |
1187385-96-1 | 97% | 25g |
$881 | 2024-05-24 |
5-Bromo-2-morpholino-4-picoline 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
5-Bromo-2-morpholino-4-picolineに関する追加情報
5-Bromo-2-morpholino-4-picoline: A Comprehensive Overview
5-Bromo-2-morpholino-4-picoline (CAS No. 1187385-96-1) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a picoline ring with a morpholino group and a bromine substituent. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The picoline ring, a derivative of pyridine, forms the core of this compound. Pyridine derivatives are known for their aromaticity and ability to participate in hydrogen bonding, which are crucial for their biological activity. The morpholino group, attached at the 2-position of the picoline ring, introduces a cyclic ether structure that enhances the molecule's stability and solubility. Additionally, the bromine substituent at the 5-position contributes to the compound's electronic properties and reactivity.
Recent studies have highlighted the potential of 5-bromo-2-morpholino-4-picoline in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several research papers. For instance, a study published in *Nature Communications* demonstrated that this compound can bind to zinc-containing enzymes with high affinity, suggesting its potential as an anti-cancer agent. The bromine substituent plays a critical role in this interaction, as it facilitates coordination with the metal center.
In addition to its biological applications, 5-bromo-2-morpholino-4-picoline has also been investigated for its role in catalysis. Researchers have found that this compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. The morpholino group enhances the stability of the palladium catalyst, leading to improved reaction efficiency and selectivity.
The synthesis of 5-bromo-2-morpholino-4-picoline involves a multi-step process that typically starts with the preparation of picoline derivatives. A common approach involves nucleophilic substitution reactions followed by cyclization to introduce the morpholino group. The bromination step is carefully controlled to ensure high yield and purity. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and energy consumption.
From an analytical perspective, 5-bromo-2-morpholino-4-picoline has been extensively studied using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These studies have provided insights into its electronic structure and intermolecular interactions. For example, UV-Vis spectroscopy has revealed strong absorption bands due to the conjugated system formed by the picoline ring and morpholino group.
Looking ahead, the versatility of 5-bromo-2-morpholino-4-picoline suggests that it will continue to be an important molecule in both academic research and industrial applications. Its ability to function as a versatile ligand in catalysis and drug design positions it as a key player in advancing modern chemical technologies.
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